1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt
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Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acidThe reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The final product is usually purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The serine moiety can be substituted with other amino acids or functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with altered biological activities .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Employed in research on cell membrane structure and function, as well as in studies of lipid-protein interactions.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and enhancing cognitive function.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various proteins and receptors, modulating signaling pathways and cellular responses. The molecular targets include membrane-bound enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural features but different head groups.
1,2-Dipalmitoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative with distinct chemical properties.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with an ethanolamine head group, used in similar research applications.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is unique due to its specific serine head group, which imparts distinct biological activities and interactions with proteins and receptors. This makes it particularly valuable in studies of cell signaling and membrane dynamics .
Properties
Molecular Formula |
C38H73NNaO10P |
---|---|
Molecular Weight |
820.3 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2; |
InChI Key |
GTLXLANTBWYXGW-OIEPAUECSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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